molecular formula C₄₀H₅₀N₈O₆ B1144999 ダクラタビル RRRR 異性体 CAS No. 1417333-58-4

ダクラタビル RRRR 異性体

カタログ番号 B1144999
CAS番号: 1417333-58-4
分子量: 738.88
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daclatasvir RRRR Isomer (DCV-RRRR) is an antiviral drug developed by Bristol-Myers Squibb and approved by the U.S. Food and Drug Administration (FDA) in 2014 for the treatment of chronic hepatitis C virus (HCV) infection. DCV-RRRR is a pyrrolo[2,3-d]pyrimidine derivative that belongs to the class of direct-acting antivirals (DAAs). It is the first pyrrolo[2,3-d]pyrimidine-based DAA to be approved for clinical use. DCV-RRRR is a prodrug of daclatasvir (DCV), a highly potent and selective inhibitor of the HCV NS5B polymerase. DCV-RRRR has been shown to be effective in combination with other DAAs in the treatment of HCV infection.

科学的研究の応用

医薬品参照標準

ダクラタビル RRRR 異性体エナンチオマーは、医薬品研究の参照標準として使用されます {svg_1}. 分析証明書 (COA) と分析データが付属しています {svg_2}.

分析方法開発

この化合物は、分析方法の開発に使用できます {svg_3} {svg_4}. これには、医薬品製品の品質、性能、および安全性に関するテスト手順を作成することが含まれます {svg_5} {svg_6}.

方法バリデーション (AMV)

ダクラタビル RRRR 異性体エナンチオマーは、方法バリデーションに使用されます {svg_7} {svg_8}. これは、特定のテストに使用される分析手順が意図した用途に適していることを確認するために使用されるプロセスです {svg_9} {svg_10}.

品質管理 (QC) アプリケーション

これは、品質管理 (QC) アプリケーションで使用されます {svg_11} {svg_12}. QC には、品質の要件を満たすために使用する手順と活動が含まれます {svg_13} {svg_14}.

新薬承認申請 (ANDA)

この化合物は、新薬承認申請 (ANDA) プロセスまたはダクラタビルの商業生産中に使用されます {svg_15} {svg_16}. ANDA は、米国で承認されている既存の医薬品または承認済みの医薬品の ジェネリック医薬品承認 {svg_17} {svg_18} を申請するものです。

抗ウイルス剤

ダクラタビル RRRR 異性体は、抗ウイルス剤です {svg_19}. これは、肝臓に影響を与える主要なヒト病原体である C 型肝炎ウイルス (HCV) の治療に使用されます {svg_20}.

NS5A インヒビター

Daklinza として販売されているダクラタビルは、NS5A インヒビターです {svg_21}. これは、主に C 型肝炎の原因となるウイルスが体内で拡散するのを阻止します {svg_22}.

グリーン合成

ダクラタビルの立体異性体を合成するための新規なグリーン法が報告されています {svg_23}. この研究は、主にダクラタビルの 2 つの立体異性体 (S,S,R,S) と (R,S,R,R) の合成と特性評価について説明しています {svg_24}.

作用機序

Target of Action

Daclatasvir RRRR Isomer is a direct-acting antiviral agent against Hepatitis C Virus (HCV). It primarily targets NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A is part of a functional replication complex responsible for viral RNA genome amplification .

Mode of Action

Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly. It binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The NS5A protein plays a crucial role in the replication of the HCV RNA genome. By binding to NS5A, Daclatasvir disrupts the function of new HCV replication complexes, thereby preventing the replication of the HCV RNA genome . This disruption of the viral replication process is the key biochemical pathway affected by Daclatasvir.

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .

Result of Action

The result of Daclatasvir’s action is the inhibition of HCV replication, leading to a decrease in viral load. This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of strong inhibitors of cytochrome P450 3A4 requires a reduction in the dose of Daclatasvir from 60 to 30 mg once daily . On the other hand, when co-administered with moderate inducers of cytochrome P450 3A4, the dose of Daclatasvir should be increased from 60 to 90 mg once daily . Co-administration of Daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .

将来の方向性

Daclatasvir has shown promise in the treatment of HCV infections, particularly in combination with other antiviral agents . Future research may focus on optimizing the synthesis process, exploring new combinations of antiviral agents, and investigating the efficacy and safety of Daclatasvir in different patient populations .

生化学分析

Biochemical Properties

Daclatasvir RRRR Isomer, like its parent compound, is believed to interact with the NS5A protein, a critical component of the HCV replication complex . This interaction disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Cellular Effects

Daclatasvir RRRR Isomer’s interaction with the NS5A protein can have profound effects on cells infected with HCV. By inhibiting the replication complex, it prevents the virus from replicating and spreading within the host . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Daclatasvir RRRR Isomer involves binding to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for virion replication complex assembly . This action disrupts both the cis- and trans-acting functions of NS5A .

Temporal Effects in Laboratory Settings

Daclatasvir RRRR Isomer undergoes rapid absorption, reaching maximum plasma concentration in 1–2 hours and has an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies .

Metabolic Pathways

Daclatasvir RRRR Isomer is predominantly metabolized via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for Daclatasvir RRRR Isomer .

Transport and Distribution

The transport and distribution of Daclatasvir RRRR Isomer within cells and tissues are likely to be similar to that of Daclatasvir. Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir RRRR Isomer involves the conversion of the starting material, (2S)-1-[(2R,4R)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-cyclopropylpyrrolidin-1-yl]-3-(2-butyn-1-yl)-2-azetidinone, to the target compound through a series of chemical reactions.", "Starting Materials": [ "(2S)-1-[(2R,4R)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-cyclopropylpyrrolidin-1-yl]-3-(2-butyn-1-yl)-2-azetidinone", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper(II) sulfate", "Sodium carbonate", "Sodium dithionite", "Sodium chloride", "Sodium bicarbonate", "Sodium sulfate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Deprotonation of (2S)-1-[(2R,4R)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-cyclopropylpyrrolidin-1-yl]-3-(2-butyn-1-yl)-2-azetidinone with sodium hydride in dry DMF to form the corresponding sodium salt.", "Step 2: Alkylation of the sodium salt with methyl iodide to form the N-methylated intermediate.", "Step 3: Reduction of the N-methylated intermediate with sodium borohydride in methanol to form the corresponding amine.", "Step 4: Formation of the diazonium salt by treatment of the amine with hydrochloric acid and sodium nitrite.", "Step 5: Coupling of the diazonium salt with (2R,4R)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-cyclopropylpyrrolidine to form the azo compound.", "Step 6: Reduction of the azo compound with sodium dithionite in water to form the corresponding amine.", "Step 7: Acidification of the amine with hydrochloric acid to form the hydrochloride salt.", "Step 8: Precipitation of the hydrochloride salt with sodium carbonate.", "Step 9: Purification of the crude product by recrystallization from ethyl acetate.", "Step 10: Conversion of the hydrochloride salt to the free base by treatment with sodium bicarbonate.", "Step 11: Extraction of the free base with ethyl acetate.", "Step 12: Drying of the organic layer over sodium sulfate.", "Step 13: Concentration of the organic layer to obtain the target compound, Daclatasvir RRRR Isomer." ] }

CAS番号

1417333-58-4

分子式

C₄₀H₅₀N₈O₆

分子量

738.88

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。